molecular formula C7H8F5NO4 B578549 (2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 1373255-09-4

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B578549
CAS No.: 1373255-09-4
M. Wt: 265.136
InChI Key: MNSASDZHAJGODJ-DFWYDOINSA-N
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Description

(2S)-4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a 1:1 salt or co-crystal formed between (S)-configured 4,4-difluoropyrrolidine-2-carboxylic acid and trifluoroacetic acid (TFA). Its molecular formula is C₇H₈F₅NO₄, with a molecular weight of 265.14 g/mol (CAS: 1373255-09-4) . The compound is commercially available for research and pharmaceutical applications, often serving as a chiral building block in drug discovery due to its rigid pyrrolidine backbone and fluorine substitutions, which enhance metabolic stability and bioavailability .

Properties

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.C2HF3O2/c6-5(7)1-3(4(9)10)8-2-5;3-2(4,5)1(6)7/h3,8H,1-2H2,(H,9,10);(H,6,7)/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSASDZHAJGODJ-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719253
Record name 4,4-Difluoro-L-proline--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373255-09-4
Record name L-Proline, 4,4-difluoro-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373255-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-L-proline--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the introduction of fluorine atoms into the pyrrolidine ring and the subsequent attachment of the trifluoroacetic acid group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Properties:

  • Storage : Sealed in dry conditions at room temperature .
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and using protective equipment .
  • Applications : Used in synthesizing peptide mimetics, enzyme inhibitors, and fluorinated analogs of bioactive molecules .

Comparison with Similar Compounds

The compound is structurally and functionally compared to five related fluorinated pyrrolidine derivatives (Table 1).

Table 1: Comparative Analysis of Fluorinated Pyrrolidine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications
(2S)-4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-Trifluoroacetic Acid 1373255-09-4 C₇H₈F₅NO₄ 265.14 TFA salt, S-configuration Drug intermediates, chiral building blocks
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid 1363384-65-9 C₆H₉F₂NO₂ 165.14 Methyl group at C2 Research reagent for solubility studies
(2R)-4,4-Difluoropyrrolidine-2-carboxylic Acid 1401332-74-8 C₅H₇F₂NO₂ 163.11 R-configuration Enantiomeric probes in asymmetric synthesis
(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic Acid 1305325-21-6 C₆H₉F₂NO₂ 165.14 N-methyl substitution Modulating electronic properties in catalysis
Fmoc-L-Pro(4,4-F₂)-OH 203866-21-1 C₂₀H₁₇F₂NO₄ 373.36 Fmoc-protected amino group Solid-phase peptide synthesis
(2S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic Acid 203866-15-3 C₁₀H₁₅F₂NO₄ 251.23 Boc-protected amine Stabilized intermediate for storage and handling

Structural and Functional Differences

Stereochemistry : The (2S)-configuration of the target compound contrasts with its (2R)-enantiomer (CAS: 1401332-74-8), which may exhibit divergent biological activity due to chiral recognition in enzyme binding .

Substituent Effects :

  • The methyl group in (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid increases steric hindrance, reducing reactivity but improving lipid solubility .
  • N-Methylation (CAS: 1305325-21-6) alters electron distribution, enhancing stability against oxidative degradation .

Protective Groups :

  • Fmoc protection (CAS: 203866-21-1) enables use in peptide synthesis by preventing unwanted side reactions .
  • Boc protection (CAS: 203866-15-3) offers acid-labile stability, ideal for multi-step syntheses .

Biological Activity

The compound (2S)-4,4-difluoropyrrolidine-2-carboxylic acid; 2,2,2-trifluoroacetic acid has gained attention in recent years due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C5_5H7_7F2_2N\O2_2
  • Molecular Weight : 151.11 g/mol
  • CAS Number : 52683-81-5
  • Purity : Typically ≥ 97% in commercial preparations.

The compound consists of a pyrrolidine core with two fluorine atoms at the 4-position and a carboxylic acid functional group at the 2-position. It is often used in pharmaceutical applications due to its ability to interact with biological targets.

The biological activity of (2S)-4,4-difluoropyrrolidine-2-carboxylic acid is primarily attributed to its role as a modulator of various biochemical pathways. Its structural similarities to amino acids allow it to act as an inhibitor or agonist in enzyme-catalyzed reactions. Notably, it has been studied for its potential effects on:

  • Diacylglycerol acyltransferase-1 (DGAT-1) : This enzyme plays a crucial role in triglyceride synthesis. Inhibition of DGAT-1 has been linked to improved metabolic profiles in animal models, suggesting that derivatives of this compound may have therapeutic applications in obesity and metabolic syndrome .

Therapeutic Potential

Research indicates that compounds similar to (2S)-4,4-difluoropyrrolidine-2-carboxylic acid can exhibit:

  • Anti-obesity Effects : Studies have demonstrated that derivatives can reduce weight gain in diet-induced obese rats, indicating potential for obesity management .
  • Improved Insulin Sensitivity : Compounds targeting DGAT-1 have shown promise in enhancing insulin sensitivity and reducing liver triglyceride content .

Case Studies

  • Inhibition of DGAT-1 :
    • A study reported that a derivative of this compound demonstrated an IC50_{50} value of 57 nM against DGAT-1, significantly inhibiting triglyceride formation in CHO-K1 cells at an EC50_{50} of 0.5 μM .
    • In vivo studies showed dose-dependent inhibition of weight gain in diet-induced obese rats over a 21-day period at dosages of 0.3, 1, and 3 mg/kg .
  • Pharmaceutical Formulations :
    • A patent describes oral pharmaceutical formulations containing reversible covalent compounds with potential applications in treating cancer and autoimmune diseases. These formulations leverage the unique properties of compounds like (2S)-4,4-difluoropyrrolidine-2-carboxylic acid to enhance therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeBiological TargetObserved EffectReference
Enzyme InhibitionDGAT-1IC50_{50} = 57 nM
Weight ManagementDiet-Induced Obesity ModelReduced weight gain
Insulin SensitivityMetabolic PathwaysImproved glucose tolerance
Cancer TreatmentReversible Covalent CompoundsPotential therapeutic applications

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